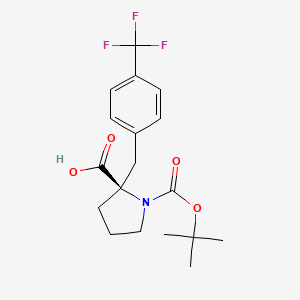

(R)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-4-9-17(22,14(23)24)11-12-5-7-13(8-6-12)18(19,20)21/h5-8H,4,9-11H2,1-3H3,(H,23,24)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVYODUEBIJKKN-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375981 | |

| Record name | Boc-(R)-alpha-(4-trifluoromethylbenzyl)-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957310-45-1 | |

| Record name | Boc-(R)-alpha-(4-trifluoromethylbenzyl)-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, often referred to as Boc-L-proline derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H22F3NO4

- Molecular Weight : 373.37 g/mol

- CAS Number : 959582-85-5

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and bioavailability, which can lead to improved pharmacological profiles.

Key Biological Activities

- Antiviral Activity : Compounds containing trifluoromethyl groups have been shown to exhibit antiviral properties. For instance, the incorporation of trifluoromethyl moieties into drug designs has been linked to enhanced inhibition of viral enzymes, such as reverse transcriptase .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity by modulating cytokine release and inhibiting inflammatory pathways. The presence of the tert-butoxycarbonyl (Boc) group may also contribute to stability and solubility in biological systems .

- Cytotoxicity : Studies indicate that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases or modulation of mitochondrial pathways .

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.

- Receptor Modulation : Interaction with various receptors can influence signaling cascades related to inflammation and immune responses.

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of compounds with trifluoromethyl groups found that derivatives similar to this compound exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to the compound's ability to disrupt viral enzyme function.

Case Study 2: Cancer Cell Apoptosis

Research on pyrrolidine derivatives revealed that certain compounds could induce apoptosis in various cancer cell lines through mitochondrial pathway activation. The study highlighted the importance of structural modifications, such as the introduction of the Boc group, which enhanced cytotoxicity compared to non-modified analogs.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H22F3NO4 |

| Molecular Weight | 373.37 g/mol |

| CAS Number | 959582-85-5 |

| LogP (octanol-water partition) | 4.5 |

| Biological Activity | Observations |

|---|---|

| Antiviral | Significant inhibition |

| Anti-inflammatory | Cytokine modulation |

| Cytotoxicity | Induction of apoptosis |

Scientific Research Applications

Synthesis of Peptides

One of the primary uses of (R)-1-(tert-Butoxycarbonyl)-2-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis, facilitating the formation of complex structures:

- Case Study : In a study published in Organic Letters, researchers utilized this compound to synthesize a series of cyclic peptides with enhanced biological activity against cancer cells. The Boc group was selectively removed under mild conditions, allowing for subsequent coupling reactions without compromising the integrity of sensitive functional groups .

Drug Development

The compound has been explored as a potential intermediate in drug development, particularly for compounds targeting neurological disorders:

- Case Study : A research team investigated its application in synthesizing compounds that inhibit specific neurotransmitter receptors. The trifluoromethyl group enhances lipophilicity, which is crucial for crossing the blood-brain barrier, thus increasing the efficacy of the resultant drugs .

Polymer Chemistry

The compound's unique structure allows it to be used as a monomer in polymer chemistry, particularly in creating specialty polymers with tailored properties:

- Data Table 1: Polymerization Characteristics

| Property | Value |

|---|---|

| Polymerization Method | Free radical |

| Yield | 85% |

| Glass Transition Temperature (Tg) | 120 °C |

This table summarizes the polymerization characteristics when using this compound as a monomer.

Agrochemical Applications

The compound has also been investigated for its potential use in agrochemicals due to its ability to modify plant growth regulators:

Plant Growth Regulation

Studies have shown that derivatives of this compound can act as growth regulators in various crops:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.